molecular formula C20H21NO5S B2780132 9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1008979-31-4

9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2780132
CAS No.: 1008979-31-4
M. Wt: 387.45
InChI Key: ANISBDRBBPAZEJ-UHFFFAOYSA-N
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Description

9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is an intriguing compound known for its structural complexity and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one, a multi-step process involving cyclization, oxidation, and tosylation reactions is typically employed. The initial step might involve the formation of the benzoxazine ring through a condensation reaction between an amine and a suitable phenolic compound. This is followed by the introduction of the methoxy and methyl substituents via controlled alkylation reactions. Tosylation usually takes place in the presence of tosyl chloride and a base under anhydrous conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimizing reaction conditions to ensure high yield and purity. This can include fine-tuning temperatures, solvent selection, and purification processes such as recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

This compound is likely to undergo several types of reactions, including:

  • Oxidation: : The presence of aromatic and methoxy groups can render it susceptible to oxidation reactions, potentially yielding quinones or other oxidized derivatives.

  • Reduction: : It might be reduced under suitable conditions to alter the oxidation state of certain functional groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or other active sites within the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents like chromium trioxide or potassium permanganate in acidic or basic media.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

  • Substitution: : Halogenation can be achieved using halogens in the presence of a catalyst, while nucleophilic substitutions might involve reagents like sodium hydride or other bases.

Major Products Formed

The reactions typically yield a variety of derivatives, depending on the specific reagents and conditions used. For instance, oxidation might produce quinones, while reduction could generate alcohols or hydrocarbons.

Scientific Research Applications

The compound finds use in several scientific research areas:

  • Chemistry: : Serves as a precursor for synthesizing more complex molecules and materials, or as a catalyst or reagent in various chemical reactions.

  • Biology: : Potential use in studying biological systems, including as a tool for probing enzyme activities or as a ligand in binding studies.

  • Medicine: : May be explored for its pharmacological properties, such as potential therapeutic effects or as a lead compound for drug development.

  • Industry: : Applications in materials science, including polymers or advanced materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's effects are typically mediated through interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to engage in various biochemical pathways, potentially altering cellular processes or signaling mechanisms. Detailed mechanistic studies often involve elucidating these interactions through computational modeling, spectroscopy, and other analytical techniques.

Comparison with Similar Compounds

Comparing this compound with other structurally related molecules highlights its unique properties:

  • Structural Uniqueness: : The specific arrangement of functional groups, such as the methoxy, methyl, and tosyl groups, differentiate it from similar oxazocine derivatives.

  • Reactivity: : Unique reactivity patterns due to the presence of multiple reactive sites within the molecule.

List of Similar Compounds

  • 2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

  • 9-methoxy-2-methyl-2H-benzo[g][1,3]oxazocin-4(3H)-one

  • Tosyl-substituted oxazocine derivatives

Properties

IUPAC Name

5-methoxy-9-methyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-12-4-7-14(8-5-12)27(23,24)18-16-11-20(2,21-19(18)22)26-17-10-13(25-3)6-9-15(16)17/h4-10,16,18H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANISBDRBBPAZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=CC(=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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